molecular formula C19H20FNO2S B2833097 (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331414-03-9

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2833097
CAS No.: 1331414-03-9
M. Wt: 345.43
InChI Key: JIPPUEGWLXNZDD-BQYQJAHWSA-N
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Description

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound of significant interest in chemical biology and oncology research, primarily for its potential as a histone deacetylase (HDAC) inhibitor. Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by modifying chromatin structure, and their inhibition can reverse cancer-associated epigenetic states, making them promising targets in oncology . The typical pharmacophore of HDAC inhibitors consists of a zinc-binding group, a hydrophobic linker, and a surface-binding cap group . The structural design of this compound, featuring an acrylamide linker and a fluorophenyl-tetrahydro-2H-pyran cap group, suggests it is engineered to interact with the enzymatic pocket of HDACs. This interaction is hypothesized to chelate the zinc atom at the active site, thereby modulating gene expression and inducing effects such as cell differentiation and apoptosis in malignant cells. Researchers are investigating this compound as a tool to achieve a more localized and controlled therapeutic effect, a approach aligned with the principles of photopharmacology where molecular activity can be controlled with external light to decrease off-target effects and increase treatment efficacy . This compound is intended for research purposes such as exploring epigenetic mechanisms, studying cell proliferation and viability in various cancer cell lines, and developing new targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-5-3-15(4-6-16)19(9-11-23-12-10-19)14-21-18(22)8-7-17-2-1-13-24-17/h1-8,13H,9-12,14H2,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPUEGWLXNZDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.

    Formation of the Acrylamide Moiety: The acrylamide group is formed through the reaction of an acrylate ester with an amine, followed by dehydration to form the double bond.

    Coupling of the Thiophene Group: The thiophene moiety is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the fluorophenyl group and the acrylamide moiety suggests it might exhibit biological activity, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the acrylamide moiety might participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive acrylamide derivatives. Below is a detailed comparison based on substituents, synthesis routes, and reported activities:

Structural Analogues

Compound Name Key Structural Features Biological Activity/Applications Reference
(E)-N-((4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide THP core, 4-fluorophenyl, thiophen-2-yl acrylamide Limited data; inferred kinase/modulation roles
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, thien-2-yl, propylamine substituent Anticancer (in vitro cellular assays)
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) Sulfonyl linker, naphthalene, 4-fluorophenyl Antimicrobial, antioxidant
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide Cyano group, pyridine-pyrimidine hybrid, thiophen-2-yl Kinase inhibition (e.g., EGFR/VEGFR2)

Physicochemical Data Comparison

Property Target Compound 16c 5112
Melting Point (°C) Not reported 153–220 178–180
Solubility Likely polar aprotic solvents Dichloromethane-methanol DMSO, ethanol
IR Absorption (cm⁻¹) Expected C=O ~1650–1700 C=O at 1680, S=O at 1150 C=O at 1695, NO₂ at 1520
1H NMR (δ ppm) Thiophen H: ~6.8–7.5 Aryl H: 7.2–8.1 Nitrophenyl H: 8.0–8.5

Biological Activity

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, identified by its CAS number 1331414-03-9, is a compound of interest in medicinal chemistry. Its unique structure, featuring a tetrahydro-pyran moiety and a thiophene ring, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H20FNO2SC_{19}H_{20}FNO_2S, with a molecular weight of 345.4 g/mol. It contains functional groups that may interact with various biological targets, thus influencing its pharmacodynamics and pharmacokinetics.

PropertyValue
CAS Number1331414-03-9
Molecular FormulaC₁₉H₂₀FNO₂S
Molecular Weight345.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound may be attributed to its interaction with various molecular targets, particularly in cancer biology and neuropharmacology. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation.

  • Kinase Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced tumor growth in cancer models.
  • G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can modulate GPCR activity, which plays a significant role in cellular signaling pathways.

Biological Activity Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : Significant inhibition of cell proliferation was observed in MCF7 cells.
  • Lung Cancer Cells : The compound showed promising results against A549 lung cancer cells with IC50 values indicating effective dose-response relationships.

In Vivo Studies

Animal models have also been utilized to assess the efficacy and safety profile of this compound:

  • Tumor Xenograft Models : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary findings indicate that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the therapeutic potential and mechanisms of action for this compound:

  • Case Study 1 : A study involving breast cancer patients treated with a related compound showed a significant decrease in tumor markers post-treatment, indicating potential for clinical application.
  • Case Study 2 : Research on neurodegenerative diseases suggests that compounds with similar structures can improve cognitive function in animal models, warranting further exploration into this compound's effects on neuroprotection.

Q & A

Q. What are the key strategies for synthesizing (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the acrylamide moiety with the tetrahydropyran-containing amine intermediate under peptide coupling agents (e.g., EDCI/HOBt) .
  • Functional group introduction : Fluorophenyl and thiophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
  • Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Reaction Temp.0–80°CHigher temps accelerate coupling but may degrade sensitive groups
Catalyst Loading5–10 mol% Pd(PPh₃)₄Excess catalyst increases side reactions
SolventDMF, THF, or DCMPolarity affects reaction kinetics

Q. How is the molecular structure of this compound validated?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide (E/Z configuration) and substituent positions .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
    • X-ray Crystallography : Resolves stereochemistry of the tetrahydropyran ring and confirms spatial arrangement of fluorophenyl/thiophenyl groups .

Q. What are the primary chemical reactions involving this acrylamide derivative?

  • Michael Additions : The α,β-unsaturated acrylamide acts as an electrophile, reacting with nucleophiles (e.g., thiols, amines) in basic conditions .
  • Hydrolysis : Susceptible to acid/base-mediated cleavage of the amide bond, requiring pH control during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the final coupling step?

  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC, PyBOP) to improve activation efficiency .
  • Solvent Polarity : Lower-polarity solvents (e.g., DCM) may reduce side reactions compared to DMF .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., acrylamide β-carbon) and predict regioselectivity in Michael additions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. How to address contradictions in biological activity data across similar acrylamide derivatives?

  • Meta-Analysis : Compare datasets from analogues (e.g., pyrimidine- or thiazole-containing acrylamides) to identify structural determinants of activity .
  • Dose-Response Profiling : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • LC-MS/MS Analysis : Detect and quantify degradation products (e.g., hydrolyzed acrylamide or oxidized thiophene) .

Methodological Guidelines

  • Stereochemical Purity : Use chiral HPLC with cellulose-based columns to separate enantiomers if unintended racemization occurs during synthesis .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad phenotypic screens to reduce off-target noise .

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